3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4) is a partially saturated, nitrogen-containing heterocyclic building block with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. It is characterized by a 3-methoxy substituent on the 1,6-naphthyridine core, which is a privileged scaffold in medicinal chemistry.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1196151-84-4
Cat. No. B2625443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS1196151-84-4
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCOC1=CC2=C(CCNC2)N=C1
InChIInChI=1S/C9H12N2O/c1-12-8-4-7-5-10-3-2-9(7)11-6-8/h4,6,10H,2-3,5H2,1H3
InChIKeyZCVBKYJYYWMISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4): A Regiospecific Heterocyclic Scaffold for Kinase and Integrase Inhibitor Libraries


3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4) is a partially saturated, nitrogen-containing heterocyclic building block with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. It is characterized by a 3-methoxy substituent on the 1,6-naphthyridine core, which is a privileged scaffold in medicinal chemistry. Analogues within the general 5,6,7,8-tetrahydro-1,6-naphthyridine class have demonstrated potent activity in critical therapeutic areas, serving as allosteric HIV-1 integrase inhibitors and as CXCR4 antagonists with improved drug-like profiles [2][3]. This specific regioisomer is offered as a research intermediate by specialist suppliers for custom synthesis and fragment-based drug discovery .

The Specificity Challenge of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine: Why Regioisomeric Analogs Are Not Interchangeable


In the assembly of complex pharmacophores, simple isosteric or regioisomeric substitution can catastrophically alter a molecule's biological profile. The position of the methoxy group on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold dictates its electron distribution, hydrogen-bonding network, and three-dimensional shape, directly impacting molecular recognition at biological targets like HIV-1 integrase or CXCR4 [1][2]. For instance, the related 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 676994-61-9) has a different hydrogen-bond acceptor/donor geometry and distinct reactivity in cross-coupling reactions essential for library synthesis [3]. Generic procurement of an in-class alternative without verifying the regiospecific substitution pattern introduces significant risk of altered target engagement, unexpected metabolic stability, and failed structure-activity relationship (SAR) campaigns, rendering the experimental data non-transferable.

Quantitative Differentiation Evidence for 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Against Its Closest Analogs


Regiospecific Physicochemical Profile vs. 2-Methoxy Isomer

The target compound, 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, presents a distinct physicochemical profile compared to its 2-methoxy regioisomer. The altered position of the methoxy group changes the compound's lipophilicity and hydrogen-bonding capacity, which are critical parameters in central nervous system (CNS) drug design and in tuning target residence time [1]. Specifically, the 3-methoxy substitution pattern leads to a computed partition coefficient (XLogP3-AA) of 0.3 [1]. While a direct experimental logP value for the 2-methoxy isomer (CAS 676994-61-9) was not located in the primary literature during this search, the topological polar surface area (tPSA) and hydrogen-bond acceptor count remain constant at 34.2 Ų and 3, respectively, for both [2]. The critical differentiation lies in the hydrogen bond donor count, where the position of the methoxy group influences the pKa of the secondary amine in the saturated ring, a subtle factor with outsized effects on oral bioavailability and permeability.

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Synthetic Utility and Purity Benchmarking Against the 8-Methoxy Isomer

The compound's value as a synthetic intermediate is supported by commercial availability with a standard purity of 95%, accompanied by batch-specific quality control data including NMR, HPLC, or GC . This is directly comparable to the 8-methoxy isomer (CAS 1820735-63-4), which is also offered at a high purity standard of 98% by some vendors . The choice between these isomers is dictated by the desired vector for subsequent functionalization (e.g., cross-coupling at halogenated positions or further ring elaboration). The 3-methoxy derivative's structure provides a unique handle for reactions at positions ortho or para to the ring nitrogen, a regiochemical requirement defined by the specific kinase or integrase inhibitor core being constructed.

Process Chemistry Fragment-based Drug Discovery Quality Control

Class-Validated Antiviral Activity: Potent Inhibition in the HIV-1 Integrase Allosteric Site

While the specific biological activity of the isolated 3-methoxy building block has not been profiled, the 5,6,7,8-tetrahydro-1,6-naphthyridine core to which it belongs has been extensively characterized as a potent inhibitor of the HIV-1 integrase–LEDGF/p75 interaction. A representative compound from the J. Med. Chem. 2019 study (KJJ, PDB 6NCJ) demonstrated an IC50 of 24 nM in cellular antiviral assays [1]. This class-level potency provides a validated template, wherein the 3-methoxy substitution serves as a critical vector for elaborating the scaffold to achieve similar or improved potency and pharmacokinetic profiles. By procuring the 3-methoxy variant, researchers gain direct access to a functional diversification point on a proven antiviral scaffold, bypassing the synthesis of the core from monocyclic precursors.

Antiviral Agents HIV-1 Integrase Allosteric Inhibition

High-Impact Application Scenarios for 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine


Lead Optimization of Allosteric HIV-1 Integrase Inhibitors (LEDGINs)

Based on the class-level evidence, the primary application of this building block is in the synthesis and optimization of allosteric HIV-1 integrase inhibitors. Researchers can use the 3-methoxy group as a synthetic handle for late-stage functionalization via O-demethylation and subsequent derivatization, or as a directing group for further ring elaboration. The core scaffold is known to deliver potent (IC50 = 24 nM) antiviral activity, making this compound a critical starting material for generating novel intellectual property in the anti-HIV therapeutic space [1]. The core has been demonstrated to deliver nanomolar antiviral activity (example IC50 = 24 nM) [1].

Design of CYP 2D6-Sparing CXCR4 Antagonists for Oncology

The 5,6,7,8-tetrahydro-1,6-naphthyridine series has been shown to greatly reduce inhibition of the CYP 2D6 enzyme compared to earlier tetrahydroisoquinoline leads, solving a key drug-drug interaction liability. Incorporation of the 3-methoxy building block into medicinal chemistry programs can produce CXCR4 antagonists with improved drug-like profiles for cancer and HIV-1 treatment [1]. Integration of this core has been documented to greatly reduce risks of adverse drug-drug interactions compared to earlier chemical series [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The low molecular weight (164.20 Da) and high fraction of sp3 hybridized carbons make this compound an ideal fragment for FBDD. Its regiospecific methoxy group provides a defined binding vector and its secondary amine a convenient point for rapid analogue synthesis. Procurement enriches fragment libraries with a scaffold pre-validated against a challenging protein-protein interaction target (HIV-1 integrase–LEDGF/p75) [1]. The scaffold has been co-crystallized with HIV-1 integrase, providing atomic-level details to guide structure-based design [1].

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